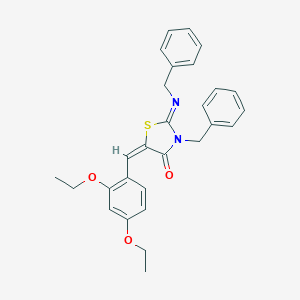![molecular formula C20H17N3OS B302842 N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B302842.png)
N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide, commonly known as MTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MTA belongs to the class of compounds known as tubulin inhibitors, which have been shown to have anticancer and antiparasitic properties.
Aplicaciones Científicas De Investigación
MTA has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MTA has also been shown to have antiparasitic properties, with studies demonstrating its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.
Mecanismo De Acción
MTA exerts its anticancer and antiparasitic effects by binding to and inhibiting the function of tubulin, a protein that plays a critical role in cell division and growth. By inhibiting tubulin, MTA prevents the formation of microtubules, which are necessary for cell division and growth. This ultimately leads to the death of cancer cells or parasites.
Biochemical and Physiological Effects:
Studies have shown that MTA can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. MTA has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. In addition, MTA has been shown to have anti-inflammatory properties, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MTA is that it has been extensively studied and its mechanism of action is well understood. This makes it a valuable tool for studying the role of tubulin in cell division and growth. However, one limitation of MTA is that it can be toxic to normal cells at high doses, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on MTA. One area of research is the development of new derivatives of MTA that have improved efficacy and reduced toxicity. Another area of research is the use of MTA in combination with other anticancer drugs to enhance their efficacy. Additionally, there is a need for further research on the potential antiparasitic applications of MTA, particularly in the context of drug-resistant malaria.
Métodos De Síntesis
MTA can be synthesized through a multistep process involving the reaction of 2-aminobenzimidazole with 4-bromoaniline, followed by the reaction of the resulting compound with 2-thiopheneacetyl chloride. The final product is obtained after purification through column chromatography and recrystallization.
Propiedades
Nombre del producto |
N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide |
|---|---|
Fórmula molecular |
C20H17N3OS |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C20H17N3OS/c1-13-4-9-17-18(11-13)23-20(22-17)14-5-7-15(8-6-14)21-19(24)12-16-3-2-10-25-16/h2-11H,12H2,1H3,(H,21,24)(H,22,23) |
Clave InChI |
BSBPSAZERAVRKV-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4 |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-({2-[(4-Chlorobenzyl)oxy]-1-naphthyl}methylene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302760.png)
![ethyl 2-{[1-(2-ethoxy-2-oxoethyl)-2-methyl-1H-indol-3-yl]methylene}-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302761.png)
![3-Benzyl-2-(benzylimino)-5-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B302762.png)
![(2Z)-5-(3-methoxyphenyl)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B302765.png)
![isopropyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-[(5-piperidin-1-yl-2-furyl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302766.png)
![ethyl 7-methyl-3-oxo-2-{[2-(2-propynyloxy)-1-naphthyl]methylene}-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302768.png)
![2-(3-methoxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B302770.png)
![10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302771.png)
![isopropyl 5-(4-chlorophenyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302772.png)
![(2Z)-5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B302775.png)
![5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B302776.png)

![3-Cyclohexyl-5-[(2-isopropoxy-1-naphthyl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302779.png)
![10-(4-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302781.png)